molecular formula C10H17N3O B13526841 3-((1-Ethyl-1h-imidazol-2-yl)oxy)piperidine

3-((1-Ethyl-1h-imidazol-2-yl)oxy)piperidine

Cat. No.: B13526841
M. Wt: 195.26 g/mol
InChI Key: YOKJSIRCXHCQQZ-UHFFFAOYSA-N
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Description

3-((1-Ethyl-1h-imidazol-2-yl)oxy)piperidine is a compound that features a piperidine ring substituted with an ethyl-imidazole moiety. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Ethyl-1h-imidazol-2-yl)oxy)piperidine typically involves the reaction of 1-ethyl-1H-imidazole with piperidine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the imidazole, followed by nucleophilic substitution with a piperidine derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality. Catalysts and optimized reaction conditions are used to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-((1-Ethyl-1h-imidazol-2-yl)oxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

3-((1-Ethyl-1h-imidazol-2-yl)oxy)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((1-Ethyl-1h-imidazol-2-yl)oxy)piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition studies. The piperidine ring can interact with various receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Imidazol-1-yl)piperidine: Similar structure but lacks the ethyl group on the imidazole ring.

    3-Ethyl-1-vinyl-1H-imidazol-3-ium Bromide: Contains a vinyl group instead of a piperidine ring.

Uniqueness

3-((1-Ethyl-1h-imidazol-2-yl)oxy)piperidine is unique due to the presence of both the ethyl-imidazole and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

3-(1-ethylimidazol-2-yl)oxypiperidine

InChI

InChI=1S/C10H17N3O/c1-2-13-7-6-12-10(13)14-9-4-3-5-11-8-9/h6-7,9,11H,2-5,8H2,1H3

InChI Key

YOKJSIRCXHCQQZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1OC2CCCNC2

Origin of Product

United States

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